molecular formula C12H14N4O B3037599 2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide CAS No. 4974-48-5

2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide

Cat. No.: B3037599
CAS No.: 4974-48-5
M. Wt: 230.27 g/mol
InChI Key: RWGFQNBYOYUCIU-ZROIWOOFSA-N
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Description

2-Cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide is a chemical compound of significant interest in scientific research. It belongs to the class of hydrazide-hydrazone derivatives, which are recognized as versatile precursors and key intermediates in the synthesis of a wide range of nitrogen-containing heterocycles . Its molecular structure, featuring active methylene, cyano, and hydrazone functional groups, makes it a valuable scaffold for constructing more complex molecular architectures through various cyclization and condensation reactions . While direct studies on this exact molecule are limited, research on its close structural analogs reveals potential areas of application. Compounds with similar frameworks, particularly those incorporating the 4-(dimethylamino)phenyl group, have been investigated for their electronic properties and are considered in the design of molecular systems for photovoltaics . Furthermore, related heterocyclic derivatives synthesized from similar acetohydrazide precursors have demonstrated notable biological activities in research settings, including cytotoxic effects against human carcinoma cell lines such as HepG-2 (liver cancer) . The presence of the dimethylaminophenyl subunit is often associated with interesting electronic and biological characteristics. This product is intended for use by qualified researchers as a building block in organic synthesis and for the exploration of new chemical entities in fields including medicinal chemistry and materials science . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyano-N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFQNBYOYUCIU-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide serves as a building block in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating complex molecules.

  • Synthetic Routes : The compound is synthesized through the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetohydrazide in solvents like ethanol under reflux conditions. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency .

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have focused on its mechanism of action, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects against certain diseases.
  • Cellular Disruption : It has been shown to disrupt cellular functions in various biological models, suggesting potential applications in drug development .

Medicine

Ongoing research is exploring the therapeutic potential of this compound as a candidate for developing new medications. Its ability to modulate biological pathways positions it as a promising agent for treating diseases such as cancer and infections.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical stability and reactivity make it suitable for various formulations in the chemical industry .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control groups, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 2-cyano-N’-{[4-(dimethylamino)phenyl]methylene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Key Properties
2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide 4-(dimethylamino)phenyl Electron-donating group; enhances solubility in polar solvents
2-cyano-N-((2-methoxynaphthalen-1-yl)methylene)acetohydrazide 2-methoxynaphthalen-1-yl Bulky naphthyl group; may reduce membrane permeability
Unsubstituted phenyl analog Phenyl (no substituents) Lower solubility; potential reduced bioactivity
  • 4-(dimethylamino)phenyl: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing the compound’s polarity and solubility in aqueous environments compared to methoxy (-OCH₃) or naphthyl groups .

Backbone Modifications: Acetohydrazide vs. Acrylohydrazide

The presence of a conjugated double bond in acrylohydrazides (e.g., compound 2 in ) versus the single-bonded acetohydrazide backbone alters electronic delocalization and molecular rigidity:

Backbone Type Example Compound Structural Feature Biological Implication
Acetohydrazide Target compound Flexible backbone; limited conjugation May favor binding to flexible active sites
Acrylohydrazide 2-cyano-3-(dimethylamino)-N-((2-methoxynaphthalen-1-yl)methylene)acrylohydrazide Conjugated double bond; planar structure Enhanced stability; potential for π-π stacking with aromatic residues in targets
  • Acrylohydrazide : Increased conjugation may improve stability and facilitate interactions with hydrophobic pockets in proteins .

Isomerism and Homologs

As discussed in , positional isomerism and homologs play critical roles in compound behavior:

  • Positional isomers: If the dimethylamino group were at the 3- or 2-position on the phenyl ring, solubility and target affinity could vary due to altered electronic distribution.
  • Homologs: Replacement of the cyano group with other electron-withdrawing groups (e.g., nitro -NO₂) might reduce solubility but increase reactivity.

Biological Activity

2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide, with the molecular formula C12H14N4O, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, including a cyano group and a dimethylamino moiety, which contribute to its reactivity and biological interactions.

  • Molecular Weight : 230.27 g/mol
  • CAS Number : 4974-48-5
  • Purity : Typically >90% in commercial preparations

Synthesis

The synthesis of this compound generally involves the reaction of 4-(dimethylamino)benzaldehyde with cyanoacetohydrazide under reflux conditions in a suitable solvent like ethanol. The product is then isolated through filtration and recrystallization.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli31.2 - 125 μM

The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects. Additionally, the compound demonstrates moderate-to-good antibiofilm activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound is also being explored, particularly its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit specific signaling pathways involved in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth

In a recent in vitro study, this compound was shown to significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 μM to 25 μM, indicating its potency as a potential therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : It may modulate receptor activity, affecting signal transduction pathways that regulate cell growth and survival.

Comparison with Similar Compounds

When compared to other related compounds, such as cyanoacetohydrazides and derivatives of dimethylaminobenzaldehyde, this compound exhibits distinct biological properties due to its unique structural configuration.

Table 2: Comparative Biological Activity

Compound NameAntimicrobial ActivityAnticancer Activity
Compound AModerateLow
Compound BHighModerate
This compound High High

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide?

  • Methodology : The compound can be synthesized via acid-catalyzed condensation of 2-cyanoacetohydrazide with 4-(dimethylamino)benzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in a solvent system (e.g., ethanol-DMF) with concentrated sulfuric acid as a catalyst for ~1 hour. The product is isolated via filtration and recrystallized from ethanol or ethanol-DMF mixtures .
  • Key Variables : Solvent polarity, acid catalyst choice (e.g., H₂SO₄ vs. acetic acid), and reaction time influence yield and purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm imine (C=N) and cyano (C≡N) stretches at ~1600–1650 cm⁻¹ and ~2200 cm⁻¹, respectively.
  • NMR : Analyze ¹H/¹³C shifts for the dimethylamino group (δ ~3.0 ppm for N(CH₃)₂ protons) and hydrazide backbone.
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O/N interactions) .

Q. How can solubility and stability be optimized for in vitro studies?

  • Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and ethanol-water mixtures. Stability assays (e.g., HPLC monitoring under varying pH/temperature) identify degradation pathways. Recrystallization from ethanol-DMF (3:1) enhances purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

  • Methodology : Compare XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets). Lattice energy calculations (via PIXEL or CLP methods) validate intermolecular interactions, such as hydrogen bonding or π-stacking .
  • Case Study : Discrepancies in N–H bond lengths between XRD and DFT may arise from dynamic effects in solution vs. static crystal environments.

Q. What catalytic mechanisms govern the condensation of 2-cyanoacetohydrazide with aromatic aldehydes?

  • Methodology : Acid catalysts (H₂SO₄, CH₃COOH) protonate the aldehyde carbonyl, enhancing electrophilicity. Kinetic studies (e.g., varying acid strength or solvent dielectric constant) reveal rate-determining steps. Isotope labeling (¹⁸O in H₂O) can track proton transfer pathways .

Q. How can reaction path search algorithms (e.g., SCINE) optimize synthesis conditions?

  • Methodology : Combine quantum chemical calculations (e.g., transition state analysis) with machine learning to predict optimal solvents, catalysts, and temperatures. For example, SCINE’s heuristic algorithms reduce trial-and-error experimentation by prioritizing high-yield pathways .

Q. What structure-activity relationships (SARs) are hypothesized for bioactivity studies?

  • Methodology : Compare electronic (Hammett σ constants) and steric (Taft parameters) effects of substituents on the phenyl ring. For instance, the dimethylamino group’s electron-donating nature may enhance π-backbone conjugation, influencing biological target binding .

Data Contradiction Analysis

Q. How to address conflicting NMR and XRD data regarding molecular conformation?

  • Resolution : NMR captures dynamic averaging in solution, while XRD provides static crystal data. Use variable-temperature NMR to probe conformational flexibility. Overlay DFT-generated solution-phase conformers with XRD structures to identify dominant geometries .

Q. Why do different synthetic routes yield varying crystal polymorphs?

  • Resolution : Solvent polarity and cooling rates during recrystallization affect nucleation. Screen solvents (e.g., methanol vs. ethanol-DMF) and use seeding techniques to control polymorphism. Pair XRD with DSC to map thermodynamic stability of polymorphs .

Methodological Tables

Table 1 : Key Synthetic Parameters for Acid-Catalyzed Condensation

ParameterOptimal ConditionImpact on Yield/Purity
CatalystH₂SO₄ (0.5 mL)Higher yield vs. CH₃COOH
SolventEthanol-DMF (3:1)Balances solubility and rate
Reaction Time1 hour (reflux)Prevents side product formation

Table 2 : Spectroscopic Benchmarks

TechniqueKey Peaks/DataReference
FT-IRC≡N: 2200 cm⁻¹; C=N: 1620 cm⁻¹
¹H NMR (DMSO-d₆)N(CH₃)₂: δ 2.9–3.1 ppm; Hydrazide NH: δ 10.2
XRDSpace group P2₁/c; Z = 4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide
Reactant of Route 2
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2-cyano-N'-{[4-(dimethylamino)phenyl]methylene}acetohydrazide

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